molecular formula C16H17NO2 B4608082 4-ethoxy-3-methyl-N-phenylbenzamide

4-ethoxy-3-methyl-N-phenylbenzamide

Cat. No.: B4608082
M. Wt: 255.31 g/mol
InChI Key: KQLIIMFVGJGROX-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-phenylbenzamide is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.319 g/mol . This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-phenylbenzamide typically involves the reaction of 4-ethoxy-3-methylbenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

4-Ethoxy-3-methyl-N-phenylbenzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Ethoxy-N-ethyl-N-phenylbenzamide
  • N-Ethyl-4-methoxy-N-phenylbenzamide
  • 4-Methoxy-N-phenylbenzamide
  • 4-Ethoxy-N-isopropyl-N-phenylbenzamide

Comparison: 4-Ethoxy-3-methyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-ethoxy-3-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-19-15-10-9-13(11-12(15)2)16(18)17-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLIIMFVGJGROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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